molecular formula C26H23BrN2O5S B405463 ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405463
M. Wt: 555.4g/mol
InChI Key: QVMFUNWXHFCFAW-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as acetyloxy, bromobenzylidene, and methylphenyl. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C26H23BrN2O5S

Molecular Weight

555.4g/mol

IUPAC Name

ethyl (2Z)-2-[(2-acetyloxy-5-bromophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H23BrN2O5S/c1-5-33-25(32)22-15(3)28-26-29(23(22)17-8-6-14(2)7-9-17)24(31)21(35-26)13-18-12-19(27)10-11-20(18)34-16(4)30/h6-13,23H,5H2,1-4H3/b21-13-

InChI Key

QVMFUNWXHFCFAW-BKUYFWCQSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=C(C=CC(=C4)Br)OC(=O)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves a multi-step process. One common method includes the following steps :

    Starting Materials: Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and 3-methoxy-4-acetyloxy benzaldehyde.

    Reaction Conditions: The mixture of starting materials is refluxed in glacial acetic acid for several hours. The reaction mixture is then cooled and poured into cold water to precipitate the product.

    Purification: The resulting solid is collected and crystallized from methanol to obtain the final product with a high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[2-(ACETYLOXY)-5-BROMOPHENYL]METHYLIDENE}-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and receptors involved in disease progression.

Comparison with Similar Compounds

Ethyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

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